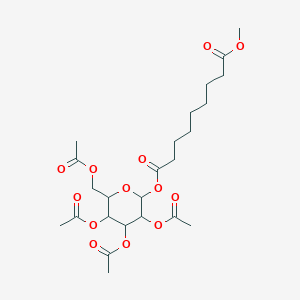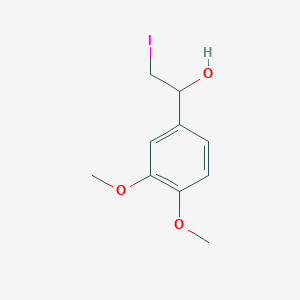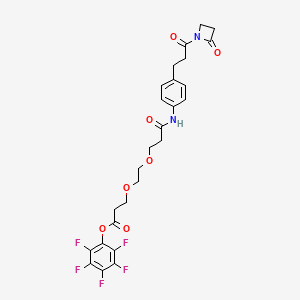
Azd-peg2-pfp
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azd-peg2-pfp: is a polyethylene glycol (PEG) linker containing an azide group and a pentafluorophenyl (PFP) ester group. The PFP ester is an activated ester that reacts with primary amines to form amide bonds. This compound is known for its stability and reduced likelihood of undergoing hydrolysis compared to other amine-reactive groups . The hydrophilic PEG spacer increases solubility in aqueous media, making it a valuable reagent in various research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Azd-peg2-pfp involves the conjugation of an azide group and a PFP ester group through a PEG chain. The general method for PEG PFP ester conjugation includes dissolving the PEG PFP ester in a minimal amount of an organic solvent, such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF), and then adding it to a buffer containing the target molecule . The reaction typically proceeds under mild conditions, with incubation at temperatures ranging from 4°C to 37°C and pH values from 7 to 9 .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is typically produced in reagent grade for research purposes .
Chemical Reactions Analysis
Types of Reactions: Azd-peg2-pfp primarily undergoes substitution reactions, where the PFP ester reacts with primary amines to form stable amide bonds . This reaction is favored due to the stability of the PFP ester, which is less prone to hydrolysis .
Common Reagents and Conditions:
Reagents: Primary amines, DMSO, DMF
Conditions: pH 7-9, temperature 4°C to 37°C
Major Products: The major product formed from the reaction of this compound with primary amines is an amide bond, resulting in a conjugated molecule with enhanced stability and solubility .
Scientific Research Applications
Azd-peg2-pfp has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Azd-peg2-pfp involves the formation of amide bonds through the reaction of the PFP ester with primary amines. The azide group allows for further functionalization through click chemistry, enabling the attachment of various molecules to the PEG linker . This combination of functional groups enhances the stability, solubility, and bioavailability of the conjugated molecules .
Comparison with Similar Compounds
Azido-PEG2-PFP ester: Contains an azide group and a COOR/Ester group linked through a linear PEG chain.
AZD-PEG5-PFP: A similar PEG linker with a longer PEG chain.
AZD-PEG13-PFP: Another variant with an even longer PEG chain.
Uniqueness: Azd-peg2-pfp is unique due to its combination of an azide group and a PFP ester group, which provides enhanced stability and reduced hydrolysis compared to other amine-reactive groups . The hydrophilic PEG spacer further increases its solubility in aqueous media, making it a versatile reagent in various research applications .
Properties
CAS No. |
1807537-41-2 |
|---|---|
Molecular Formula |
C26H25F5N2O7 |
Molecular Weight |
572.5 g/mol |
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[3-oxo-3-[4-[3-oxo-3-(2-oxoazetidin-1-yl)propyl]anilino]propoxy]ethoxy]propanoate |
InChI |
InChI=1S/C26H25F5N2O7/c27-21-22(28)24(30)26(25(31)23(21)29)40-20(37)9-12-39-14-13-38-11-8-17(34)32-16-4-1-15(2-5-16)3-6-18(35)33-10-7-19(33)36/h1-2,4-5H,3,6-14H2,(H,32,34) |
InChI Key |
MEJZOTXDECUGKM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1=O)C(=O)CCC2=CC=C(C=C2)NC(=O)CCOCCOCCC(=O)OC3=C(C(=C(C(=C3F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


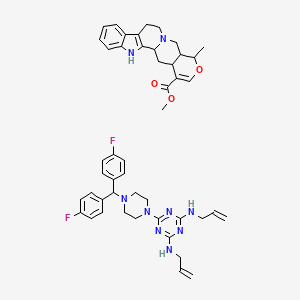

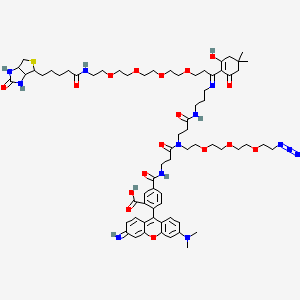
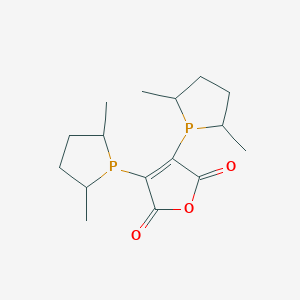
![6-Bromo-3,3-dimethyl-4,4,7-trioxo-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12282715.png)
![1,6,6,10a,12a-Pentamethyl-2,3,3a,3b,4,6,10,10a,10b,11,12,12a-dodecahydro-1H-cyclopenta[7,8]phenanthro[3,2-d][1,2]oxazol-1-ol](/img/structure/B12282719.png)
![2-Chloro-7,8-dihydropyrido[4,3-D]pyrimidin-5(6H)-one](/img/structure/B12282727.png)
![1,6,13-Trihydroxy-8-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]-4,12,12,15-tetramethyltetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dien-5-one](/img/structure/B12282730.png)
![3-Bromo-6-fluoro-5-methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B12282737.png)

![[Exo-2-azabicyclo[2.2.1]heptan-6-yl]methanol](/img/structure/B12282759.png)

